(3-Ethoxyprop-1-en-2-yl)boronic acid
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Overview
Description
(3-Ethoxyprop-1-en-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a 3-ethoxyprop-1-en-2-yl moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxyprop-1-en-2-yl)boronic acid typically involves the reaction of a suitable boronic ester or boronate with an appropriate alkene precursor. One common method is the hydroboration of an alkene followed by oxidation to yield the boronic acid . The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of boronic acids, including this compound, generally follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxyprop-1-en-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form borates or boronic esters.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and dimethylformamide (DMF) . Reaction conditions are typically mild, making boronic acids versatile intermediates in organic synthesis .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while oxidation reactions produce borates or boronic esters .
Scientific Research Applications
(3-Ethoxyprop-1-en-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Ethoxyprop-1-en-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis . The molecular targets and pathways involved depend on the specific application, but generally include interactions with hydroxyl groups and other nucleophilic sites .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3-Ethoxyprop-1-en-2-yl)boronic acid include other boronic acids, such as phenylboronic acid and pinacolborane . These compounds share the boronic acid functional group but differ in their alkyl or aryl substituents .
Uniqueness
What sets this compound apart is its specific structure, which imparts unique reactivity and selectivity in certain chemical reactions. This makes it particularly useful in applications where other boronic acids may not be as effective .
Properties
Molecular Formula |
C5H11BO3 |
---|---|
Molecular Weight |
129.95 g/mol |
IUPAC Name |
3-ethoxyprop-1-en-2-ylboronic acid |
InChI |
InChI=1S/C5H11BO3/c1-3-9-4-5(2)6(7)8/h7-8H,2-4H2,1H3 |
InChI Key |
LMTIYHYXVITLIC-UHFFFAOYSA-N |
Canonical SMILES |
B(C(=C)COCC)(O)O |
Origin of Product |
United States |
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